ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features a combination of indole, pyridine, and trimethoxyphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects. The compound may also affect cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and pyridine-based molecules, such as:
Indole-3-acetic acid: A plant hormone with similar structural features.
Pyridine-3-carboxylic acid: A simpler pyridine derivative with different biological activities.
Uniqueness
ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is unique due to its combination of indole, pyridine, and trimethoxyphenyl moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H33N3O8 |
---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
ethyl 4-hydroxy-5-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C30H33N3O8/c1-5-41-30(37)21-16-33-29(36)26(27(21)35)20(18-12-23(38-2)28(40-4)24(13-18)39-3)14-25(34)31-11-10-17-15-32-22-9-7-6-8-19(17)22/h6-9,12-13,15-16,20,32H,5,10-11,14H2,1-4H3,(H,31,34)(H2,33,35,36) |
InChI Key |
WQLBRKYISKMGFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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